molecular formula C7H3BrClFO2 B13240774 4-Bromo-3-fluorophenyl chloroformate

4-Bromo-3-fluorophenyl chloroformate

Cat. No.: B13240774
M. Wt: 253.45 g/mol
InChI Key: VOWXVVJDVPIGAW-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenyl chloroformate is an aromatic chloroformate ester characterized by a phenyl ring substituted with bromine and fluorine atoms at the 4- and 3-positions, respectively. This compound belongs to the broader class of chloroformates (ROCOCl), which are highly reactive acylating agents widely employed in organic synthesis for the preparation of carbamates, carbonates, and esters. The bromine and fluorine substituents confer unique electronic and steric properties, enhancing its utility in selective derivatization reactions, particularly in pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

(4-bromo-3-fluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3BrClFO2/c8-5-2-1-4(3-6(5)10)12-7(9)11/h1-3H

InChI Key

VOWXVVJDVPIGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)Cl)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorophenyl chloroformate typically involves the reaction of 4-bromo-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:

[ \text{4-Bromo-3-fluoroaniline} + \text{Phosgene} \rightarrow \text{4-Bromo-3-fluorophenyl chloroformate} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-fluorophenyl chloroformate involves large-scale reactions with stringent safety measures due to the use of phosgene, a toxic and hazardous reagent. The process includes steps such as:

    Raw Material Preparation: Ensuring the purity of 4-bromo-3-fluoroaniline.

    Reaction Setup: Using reactors equipped with proper ventilation and safety controls.

    Reaction Execution: Controlled addition of phosgene to the aniline derivative.

    Product Isolation: Purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorophenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines or alcohols to form carbamates or carbonates.

    Hydrolysis: Reaction with water to produce 4-bromo-3-fluorophenol and carbon dioxide.

    Coupling Reactions: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Conducted under acidic or basic conditions.

    Coupling Reactions: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-Bromo-3-fluorophenyl chloroformate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing protective groups or functional groups in organic molecules.

    Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a tool for modifying biomolecules and studying their interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamates, carbonates, and thiocarbonates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected Chloroformates

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility Hydrolysis Rate
4-Bromo-3-fluorophenyl chloroformate ~249.5* ~200–250* ~1.5–1.7* Organic solvents (e.g., THF, DCM) Moderate*
Phenyl chloroformate 156.5 205–210 1.32 Soluble in organic solvents Slow
Ethyl chloroformate 108.5 95 1.14 Miscible in acetone, THF Rapid
Methyl chloroformate 94.5 71 1.22 Soluble in polar solvents Very rapid
Benzyl chloroformate 170.6 230–235 1.24 Soluble in ether, benzene Moderate

*Estimated based on structural analogs .

Key Observations :

  • Molecular Weight and Boiling Point : The bromine and fluorine substituents increase molecular weight and boiling point compared to simpler aryl chloroformates (e.g., phenyl chloroformate).
  • Hydrolysis : Aromatic chloroformates hydrolyze more slowly than alkyl variants due to reduced electrophilicity at the carbonyl carbon. However, electron-withdrawing halogen groups (Br, F) may slightly accelerate hydrolysis compared to unsubstituted phenyl chloroformate .

Key Observations :

  • Electron-Withdrawing Effects : The bromine and fluorine substituents enhance electrophilicity, making 4-bromo-3-fluorophenyl chloroformate more reactive toward amines and alcohols than phenyl chloroformate. This property is advantageous in synthesizing sterically hindered carbamates .
  • Selectivity : Unlike methyl or ethyl chloroformates, which are prone to rapid hydrolysis, the aromatic backbone of 4-bromo-3-fluorophenyl chloroformate allows for controlled reactions in anhydrous conditions .

Key Observations :

  • Toxicity : Aromatic chloroformates generally exhibit lower acute toxicity than alkyl variants but remain corrosive and require rigorous handling protocols.
  • Environmental Stability : The slower hydrolysis of 4-bromo-3-fluorophenyl chloroformate may pose environmental persistence risks compared to ethyl or methyl derivatives .

Biological Activity

4-Bromo-3-fluorophenyl chloroformate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, exhibits unique reactivity due to the chloroformate functional group. This article explores the biological activity of 4-bromo-3-fluorophenyl chloroformate, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C8H6BrClFNO2
  • CAS Number : 1526598-70-8

The presence of halogen atoms (bromine and fluorine) influences the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

Synthesis

4-Bromo-3-fluorophenyl chloroformate can be synthesized through various methods, often involving the reaction of 4-bromo-3-fluoroaniline with chloroformic acid derivatives. The general synthetic pathway includes:

  • Formation of the Chloroformate : Reacting 4-bromo-3-fluoroaniline with chloroformic acid or its derivatives under controlled conditions.
  • Purification : The product is purified using chromatography techniques to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Research indicates that 4-bromo-3-fluorophenyl chloroformate exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5495.0Induction of apoptosis
K5623.2Cell cycle arrest in G2/M phase
KB314.5Inhibition of proliferation

In a study conducted by Fuhrer et al., compounds similar to 4-bromo-3-fluorophenyl chloroformate showed low micromolar activity against human cancer cells, indicating its potential as an anticancer agent .

The biological activity of 4-bromo-3-fluorophenyl chloroformate is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The chloroformate group can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules. This interaction can lead to modifications that disrupt normal cellular processes, ultimately resulting in cell death or growth inhibition.

Case Studies

  • Study on Human Promyelocytic Leukemia Cells
    • Researchers found that treatment with 4-bromo-3-fluorophenyl chloroformate resulted in significant apoptosis in human promyelocytic leukemia cells (HL-60). The study reported an IC50 value of approximately 2 µM, indicating potent activity against this cell line .
  • Cell Cycle Analysis
    • In another investigation focusing on K562 cells, flow cytometry analysis revealed that treatment with this compound led to a dose-dependent increase in G2/M phase arrest, suggesting its role in disrupting normal cell cycle progression .

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